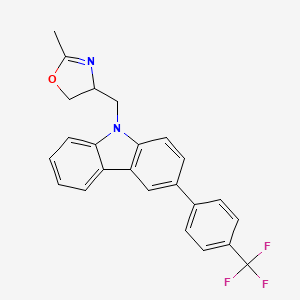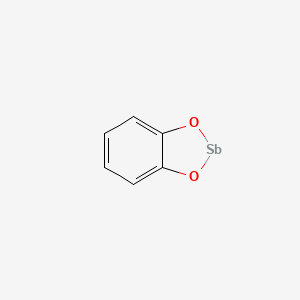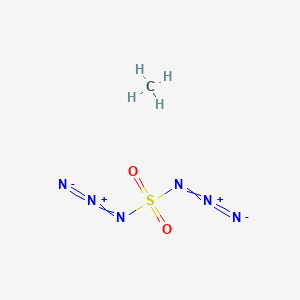
Methane;sulfuryl diazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Methane;sulfuryl diazide can be synthesized through the reaction of sulfuryl chloride (SO2Cl2) with sodium azide (NaN3) using acetonitrile as a solvent . The reaction is as follows: [ \text{SO}_2\text{Cl}_2 + 2 \text{NaN}_3 \rightarrow \text{SO}_2(\text{N}_3)_2 + 2 \text{NaCl} ]
This method allows for the formation of sulfuryl diazide while minimizing the risks associated with its highly explosive nature. Industrial production methods often involve careful control of reaction conditions to ensure safety and yield.
Analyse Des Réactions Chimiques
Methane;sulfuryl diazide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with primary amines to form azides, which are useful intermediates in organic synthesis.
Decomposition Reactions: The compound can decompose explosively, releasing nitrogen gas (N2) and forming sulfur dioxide (SO2) and hydrazoic acid (HN3).
Reactions with Aromatic Compounds: It reacts with benzene and p-xylene, leading to the formation of nitrogen-containing heterocycles.
Common reagents used in these reactions include sulfuryl chloride, sodium azide, and various organic solvents. The major products formed from these reactions are azides, nitrogen gas, sulfur dioxide, and hydrazoic acid.
Applications De Recherche Scientifique
Methane;sulfuryl diazide has several scientific research applications:
Organic Synthesis: It is used as a reagent for the diazo transfer reaction, converting primary amines to azides.
Carbohydrate Chemistry: It is utilized in the synthesis of 2-amino pyranoses and oligonucleotides.
Chemical Biology: Diazo compounds derived from this compound are used as tools for chemical biology research.
Mécanisme D'action
The mechanism of action of methane;sulfuryl diazide involves the transfer of the diazo group to primary amines, forming azides. This reaction is facilitated by the highly reactive nature of the diazo group, which can readily form nitrogen gas and other byproducts. The molecular targets and pathways involved include the nucleophilic attack of the amine group on the diazo compound, leading to the formation of the azide product .
Comparaison Avec Des Composés Similaires
Methane;sulfuryl diazide can be compared with other diazo transfer reagents such as trifluoromethanesulfonyl azide (TfN3) and imidazole-1-sulfonyl azide hydrogen sulfate . These compounds share similar reactivity but differ in terms of stability and safety. For example:
Trifluoromethanesulfonyl Azide (TfN3): Known for its high reactivity but also for being highly explosive and toxic.
Imidazole-1-sulfonyl Azide Hydrogen Sulfate: Offers greater stability and safety compared to this compound and TfN3.
These comparisons highlight the uniqueness of this compound in terms of its explosive nature and specific applications in organic synthesis and chemical biology.
Propriétés
Formule moléculaire |
CH4N6O2S |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
methane;sulfuryl diazide |
InChI |
InChI=1S/CH4.N6O2S/c;1-3-5-9(7,8)6-4-2/h1H4; |
Clé InChI |
DAALVJTUWLSAPV-UHFFFAOYSA-N |
SMILES canonique |
C.[N-]=[N+]=NS(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




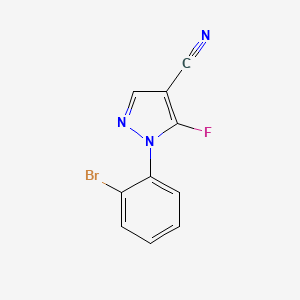
![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14762475.png)

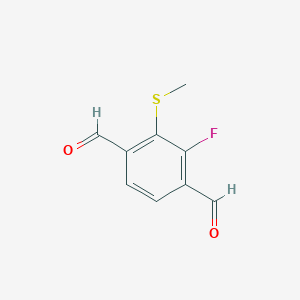
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)
